molecular formula C16H20Cl2N2O2 B2700209 3,4-Dichloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide CAS No. 2415583-91-2

3,4-Dichloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide

Cat. No.: B2700209
CAS No.: 2415583-91-2
M. Wt: 343.25
InChI Key: AOTSLEDGKCLGCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with dichloro groups at the 3 and 4 positions, and a pyrrolidinyl group attached to an oxane ring. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinyl Intermediate: The synthesis begins with the preparation of the pyrrolidinyl intermediate. This can be achieved by reacting a suitable amine with an oxane derivative under controlled conditions.

    Introduction of the Benzamide Core: The pyrrolidinyl intermediate is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. This step forms the benzamide linkage.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, reaction conditions, and purification methods to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The dichloro groups on the benzamide core can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidinyl and oxane moieties.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while hydrolysis results in the formation of carboxylic acids and amines.

Scientific Research Applications

3,4-Dichloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study its effects on various biological systems, including its potential as a ligand for specific receptors.

    Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound’s chemical properties make it suitable for use in various industrial applications, such as the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological system . The pathways involved in its mechanism of action include:

    Binding to Receptors: The compound may bind to specific receptors, modulating their activity and leading to downstream effects.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, thereby affecting metabolic pathways.

    Signal Transduction: The compound can influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloro-N-(1H-indol-5-yl)benzamide: This compound shares a similar benzamide core with dichloro substitutions but features an indole moiety instead of the pyrrolidinyl-oxane group.

    3,4-Dichloro-N-(pyridin-3-yl)benzamide: Another similar compound with a pyridine ring replacing the pyrrolidinyl-oxane group.

Uniqueness

3,4-Dichloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxane ring and pyrrolidinyl group differentiates it from other benzamide derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry.

Properties

IUPAC Name

3,4-dichloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl2N2O2/c17-14-2-1-11(9-15(14)18)16(21)19-12-3-6-20(10-12)13-4-7-22-8-5-13/h1-2,9,12-13H,3-8,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTSLEDGKCLGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC(=C(C=C2)Cl)Cl)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.